molecular formula C11H13NO4 B1276287 3,4,5-Trimethoxybenzyl isocyanate CAS No. 351003-01-5

3,4,5-Trimethoxybenzyl isocyanate

Cat. No.: B1276287
CAS No.: 351003-01-5
M. Wt: 223.22 g/mol
InChI Key: CBXFFUMFHYJVAW-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl isocyanate: is an organic compound with the molecular formula C11H13NO4 . It is characterized by the presence of three methoxy groups attached to a benzyl ring, along with an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

Chemistry: 3,4,5-Trimethoxybenzyl isocyanate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of ureas and carbamates, which are important in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein functions and interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for creating materials with specific properties .

Safety and Hazards

3,4,5-Trimethoxybenzyl isocyanate is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .

Future Directions

The future directions of 3,4,5-Trimethoxybenzyl isocyanate would depend on the specific field of study or application. It is used in research and development , and its future use could potentially expand into new areas of chemical synthesis or materials science, depending on the findings of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl isocyanate can be synthesized through the reaction of 3,4,5-trimethoxybenzyl alcohol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxybenzyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    3,4,5-Trimethoxybenzylamine: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which react with the isocyanate group to form ureas, carbamates, and amines, respectively .

Comparison with Similar Compounds

Comparison: 3,4,5-Trimethoxybenzyl isocyanate is unique due to the presence of the isocyanate functional group, which imparts high reactivity. This distinguishes it from similar compounds like 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzylamine, which lack the isocyanate group and thus have different reactivity profiles .

Properties

IUPAC Name

5-(isocyanatomethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-4-8(6-12-7-13)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFFUMFHYJVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409293
Record name 3,4,5-Trimethoxybenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-01-5
Record name 3,4,5-Trimethoxybenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trimethoxybenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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